4-(4-Fluoro-3-methylphenyl)butan-1-amine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H16FN |
|---|---|
Molecular Weight |
181.25 g/mol |
IUPAC Name |
4-(4-fluoro-3-methylphenyl)butan-1-amine |
InChI |
InChI=1S/C11H16FN/c1-9-8-10(4-2-3-7-13)5-6-11(9)12/h5-6,8H,2-4,7,13H2,1H3 |
InChI Key |
IDVCPSQRDXSATJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)CCCCN)F |
Origin of Product |
United States |
Iii. Investigation of Chemical Reactivity and Mechanistic Pathways of 4 4 Fluoro 3 Methylphenyl Butan 1 Amine
Amination Reactions and Derivatives
The primary amine group (-NH₂) is a key site of reactivity, functioning as a potent nucleophile due to the lone pair of electrons on the nitrogen atom. This nucleophilicity allows for the straightforward synthesis of a wide array of derivatives through reactions such as acylation and alkylation. byjus.com
Acylation: Primary amines readily react with acylating agents like acid chlorides and acid anhydrides in a nucleophilic acyl substitution reaction to form stable amide derivatives. libretexts.org This transformation is typically conducted in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine (B128534), to neutralize the acidic byproduct (e.g., HCl) and drive the reaction to completion. byjus.com The resulting N-acylated derivatives are significantly less basic and less nucleophilic than the parent amine because the nitrogen lone pair is delocalized by resonance with the adjacent carbonyl group.
Alkylation: The reaction of 4-(4-Fluoro-3-methylphenyl)butan-1-amine with alkyl halides can proceed via nucleophilic aliphatic substitution to yield secondary and tertiary amines. However, these reactions are often challenging to control in a laboratory setting. The initially formed secondary amine product is also nucleophilic and can compete with the starting primary amine for the alkylating agent, leading to overalkylation and the formation of a mixture of secondary, tertiary, and even quaternary ammonium (B1175870) salts. openstax.orgwikipedia.org Achieving selective mono-alkylation typically requires specific strategies, such as using a large excess of the starting amine or employing reductive amination techniques.
| Reaction Type | Reagent Example | Product Class | General Conditions |
| Acylation | Ethanoyl chloride | N-substituted amide | Inert solvent, Base (e.g., pyridine) |
| Alkylation | Iodomethane | Secondary/Tertiary Amine | Heat, Excess amine or specific stoichiometry |
| Sulfonylation | Tosyl chloride | N-substituted sulfonamide | Base (e.g., pyridine) |
Reactions Involving the Fluoroaryl Moiety
The 4-fluoro-3-methylphenyl group possesses a unique electronic profile that influences its susceptibility to both nucleophilic and electrophilic attack. The fluorine atom and the alkyl chain substituents play crucial roles in modulating the reactivity of the aromatic ring.
Classical nucleophilic aromatic substitution (SNAr) reactions typically require the aromatic ring to be "activated" by the presence of strong electron-withdrawing groups (e.g., -NO₂) positioned ortho or para to the leaving group. libretexts.org In the case of this compound, the substituents on the ring (methyl and a butylamine (B146782) chain) are electron-donating. These groups increase the electron density of the aromatic ring, making it an "unactivated" or electron-rich system that is resistant to traditional SNAr pathways.
However, recent advancements in synthetic methodology have enabled the SNAr of unactivated fluoroarenes. digitellinc.comfigshare.com One prominent strategy involves the use of organic photoredox catalysis. rsc.orgnih.gov In this process, a photocatalyst, upon excitation with light, can oxidize the electron-rich fluoroarene to a radical cation. This step dramatically increases the electrophilicity of the aromatic ring, facilitating the attack by a nucleophile and subsequent displacement of the fluoride (B91410) ion. acs.org This modern approach allows for the formation of C-N, C-O, and C-S bonds on electron-rich fluoroarenes under mild conditions, a transformation that is challenging with classical methods. nih.gov
| Reaction Type | Nucleophile | Catalyst System | Conditions | Product Type |
| Photoredox SNAr | Azoles, Amines | Organic Photocatalyst (e.g., Acridinium or Xanthylium salt) | Visible Light, Room Temperature | Aryl-Nucleophile Adduct |
In electrophilic aromatic substitution (EAS), the directing effects of the existing substituents determine the position of the incoming electrophile. The aromatic ring of the title compound has three substituents to consider: the fluoro group, the methyl group, and the butylamine chain.
Fluoro Group: Halogens are a unique class of substituents. Due to high electronegativity, fluorine is inductively electron-withdrawing (-I effect), which deactivates the ring toward EAS. However, through its lone pairs, it is also a resonance electron-donor (+M effect), which directs incoming electrophiles to the ortho and para positions. The resonance effect dictates the regioselectivity, while the stronger inductive effect controls the rate. wikipedia.orgcsbsju.edu
Methyl Group: An alkyl group is a weak activating group through an inductive (+I) effect and hyperconjugation. It directs substitution to the ortho and para positions.
Butylamine Group: The alkylamino group is a powerful activating group due to the strong resonance donation (+M effect) from the nitrogen lone pair. It is a strong ortho, para-director. Under the strongly acidic conditions often used for EAS (e.g., nitration), the amine would be protonated to an ammonium salt (-NH₃⁺), which is a strongly deactivating, meta-directing group. wikipedia.org
| Substituent | Position | Electronic Effect | Activating/Deactivating | Directing Effect |
| Butylamine | C1 | +M > -I | Strongly Activating | Ortho, Para |
| Fluoro | C4 | -I > +M | Deactivating | Ortho, Para |
| Methyl | C3 | +I | Weakly Activating | Ortho, Para |
Considering the synergistic directing effects of the butylamine and methyl groups, and the weaker directing effect of the fluorine, the most probable site for electrophilic attack would be at the C2 position, which is ortho to the strongly activating butylamine group and para to the methyl group.
Reactivity of the Butyl Chain
The four-carbon chain connecting the amine and the aryl ring also presents opportunities for chemical modification, particularly at the benzylic position and through cyclization reactions.
The carbon atom of the butyl chain directly attached to the aromatic ring is a benzylic carbon. The C-H bonds at this position are weaker than typical aliphatic C-H bonds because the resulting benzylic radical is resonance-stabilized by the aromatic ring. This inherent reactivity allows for selective functionalization at this site.
A key reaction is the oxidation of the alkyl side chain. Treatment of an alkylbenzene containing at least one benzylic hydrogen with a strong oxidizing agent, such as hot potassium permanganate (B83412) (KMnO₄) or acidic potassium dichromate (K₂Cr₂O₇), results in the cleavage of the entire side chain, which is converted into a carboxylic acid group (-COOH). unizin.orgopenstax.orgorgoreview.com In this case, this compound would be oxidized to 4-fluoro-3-methylbenzoic acid, provided the amine group is protected or survives the harsh oxidative conditions. libretexts.org
Another common benzylic functionalization is free-radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator, which would selectively install a bromine atom at the benzylic carbon. openstax.org
The structure of this compound is amenable to intramolecular cyclization reactions to form nitrogen-containing heterocyclic systems. A common strategy involves first acylating the primary amine to form an amide, followed by an intramolecular electrophilic aromatic substitution.
A relevant transformation is the Bischler-Napieralski reaction , which is typically used to synthesize 3,4-dihydroisoquinolines from N-acylated β-phenylethylamines. wikipedia.orgnrochemistry.com While the substrate is a γ-phenylpropylamine derivative (after acylation), an analogous intramolecular cyclization could be envisioned. The acylated amine, when treated with a dehydrating agent and Lewis acid such as phosphoryl chloride (POCl₃) or polyphosphoric acid (PPA), could cyclize to form a seven-membered fused ring, a tetrahydrobenzazepine derivative. jk-sci.comorganic-chemistry.org The success of such a reaction is highly dependent on the stability of the intermediate and the activation of the aromatic ring. The presence of the electron-donating methyl and amino (as an amide) groups would facilitate the intramolecular electrophilic attack on the aromatic ring required for cyclization. nrochemistry.com
Acid-Base Chemistry and Salt Formation
The chemical character of this compound is significantly influenced by the primary amine (-NH₂) group, which confers basic properties upon the molecule. The nitrogen atom possesses a lone pair of electrons, making it a Lewis base capable of accepting a proton (H⁺) from an acid. This protonation results in the formation of a substituted ammonium salt.
The basicity of the amine is modulated by the electronic effects of the substituents on the phenyl ring. The methyl group (-CH₃) at the meta-position is an electron-donating group through induction and hyperconjugation, which increases the electron density on the aromatic ring and, to a lesser extent, on the butanamine side chain. This effect tends to increase the basicity of the amine compared to an unsubstituted analogue. Conversely, the fluorine atom (-F) at the para-position is an electron-withdrawing group through its strong inductive effect (-I), which decreases electron density. However, it also has a weaker, opposing electron-donating resonance effect (+R). The net effect of these substituents determines the precise pKₐ of the conjugate acid.
The reaction with an acid, such as hydrochloric acid (HCl), is a straightforward acid-base neutralization, yielding the corresponding ammonium salt, 4-(4-fluoro-3-methylphenyl)butan-1-ammonium chloride. This conversion to a salt drastically increases the compound's solubility in water and other polar solvents. Such salt formation is a common strategy in the isolation, purification, and handling of amine-containing compounds. chemistrystudent.com
| Compound | Substituent(s) | pKₐ of Conjugate Acid |
|---|---|---|
| Aniline | -H | 4.6 |
| p-Toluidine | 4-CH₃ | 5.1 |
| p-Fluoroaniline | 4-F | 4.65 |
| n-Butylamine | Aliphatic Chain | 10.78 |
Oxidation and Reduction Pathways of the Amine Functionality
The amine functionality of this compound is susceptible to oxidation, while also being the product of various reduction reactions.
Oxidation Pathways: The oxidation of primary amines can yield a variety of products depending on the nature of the oxidizing agent and the reaction conditions. libretexts.org The oxidation state of the nitrogen atom can be progressively increased.
Mild Oxidation: With mild oxidizing agents like hydrogen peroxide (H₂O₂) or peroxycarboxylic acids, the initial product can be the corresponding hydroxylamine (B1172632). libretexts.org
Further Oxidation: These hydroxylamine intermediates are themselves easily oxidized, often leading to nitroso compounds. libretexts.org
Strong Oxidation: In the presence of strong oxidizing agents, the oxidation can proceed all the way to the nitro compound. libretexts.orgmdpi.com
The aromatic nature of the ring influences the reaction. The oxidation of aromatic amines can be complex, sometimes leading to polymerization or the formation of colored products like azoxy and azo compounds. acs.org The choice of reagent is critical for achieving selectivity towards a specific product. acs.org For instance, metal-based catalysts, such as those involving manganese or chromium, have been employed for the selective oxidation of primary aromatic amines to nitro compounds. mdpi.comacs.org
| Oxidizing Agent | Potential Product(s) | Reference |
|---|---|---|
| Hydrogen Peroxide (H₂O₂) | Hydroxylamine, Nitroso, Nitro Compounds | libretexts.org |
| Peroxycarboxylic Acids (e.g., m-CPBA) | Hydroxylamine, Nitroso, Nitro Compounds | libretexts.org |
| Manganese Dioxide (MnO₂) | Azo compounds, Polymerization products | acs.orgosti.gov |
| Potassium Permanganate (KMnO₄) | Complex mixtures, often with ring cleavage |
Reduction Pathways: The primary amine group itself is in a reduced state and is generally stable under many reducing conditions. However, the synthesis of aromatic amines like this compound typically involves the reduction of a more oxidized nitrogen-containing functional group. Key synthetic pathways relying on reduction include:
Reduction of Nitro Compounds: The most common method for preparing aromatic amines is the reduction of the corresponding nitroarene. chemistrystudent.comlibretexts.org This can be achieved using various reducing agents, such as tin or iron in the presence of concentrated hydrochloric acid, or through catalytic hydrogenation (H₂ over a metal catalyst like Pt, Pd, or Ni). chemistrystudent.comlibretexts.org
Reduction of Nitriles: The amine can also be formed by the reduction of a corresponding nitrile using strong reducing agents like lithium aluminum hydride (LiAlH₄) or diisopropylaminoborane. libretexts.orgnih.gov
Mechanistic Elucidation of Key Transformations
Understanding the precise mechanisms of reactions involving this compound is crucial for controlling reaction outcomes. This is typically achieved through kinetic analysis and the detection of transient species.
Kinetic studies provide quantitative data on reaction rates, offering insights into the molecular events of the rate-determining step and the nature of the transition state. For reactions involving aromatic amines, kinetic analysis often involves systematically varying substituents on the aromatic ring and measuring the effect on the reaction rate.
| Aniline Substituent | Relative Rate Constant (k_rel) | Interpretation |
|---|---|---|
| 4-OCH₃ (Strongly Donating) | ~500 | Electron-donating group stabilizes positive charge in transition state. |
| 4-CH₃ (Donating) | ~30 | Donating group increases nucleophilicity. |
| -H (Reference) | 1 | Baseline reactivity. |
| 4-F (Weakly Withdrawing) | ~0.5 | Inductive withdrawal decreases nucleophilicity. |
| 4-NO₂ (Strongly Withdrawing) | ~0.0001 | Strong electron-withdrawal significantly reduces nitrogen nucleophilicity. |
Many chemical transformations proceed through short-lived, high-energy intermediates that are not present in the final product mixture. The direct detection and characterization of these species provide definitive evidence for a proposed reaction mechanism.
In the oxidation of amines, potential intermediates include radical cations, hydroxylamines, and nitroso compounds. In enzyme-catalyzed oxidations of similar compounds like phenylethylamine, Schiff base intermediates formed between the amine and an enzyme cofactor have been identified. nih.govnih.gov Techniques used to study these transient species include:
Spectroscopic Methods: Low-temperature NMR or UV-Vis spectroscopy can be used to observe intermediates that are stable at reduced temperatures. Single-crystal microspectrometry has been used to confirm reaction stages within crystals. nih.gov
Trapping Experiments: An intermediate can be "trapped" by adding a reagent that reacts specifically with it to form a stable, characterizable product.
Mass Spectrometry: Techniques like electrospray ionization mass spectrometry (ESI-MS) can detect charged intermediates directly from the reaction mixture.
X-ray Crystallography: In favorable cases, particularly with enzyme-catalyzed reactions, it is possible to trap an intermediate in a crystal and determine its structure using X-ray diffraction. nih.govnih.gov
| Reaction Type | Potential Intermediate | Detection Method(s) | Reference |
|---|---|---|---|
| Oxidative Deamination (enzymatic) | Schiff Base | X-ray Crystallography, UV-Vis Spectroscopy | nih.govnih.gov |
| Chemical Oxidation | Radical Cation, Hydroxylamine | Electron Paramagnetic Resonance (EPR), Trapping | |
| Diazotization (reaction with nitrous acid) | N-Nitrosoamine, Diazonium ion | NMR Spectroscopy, Trapping with coupling agents | slideshare.net |
Iv. Advanced Spectroscopic and Analytical Characterization for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy stands as one of the most powerful tools for the structural elucidation of organic molecules in solution and solid states.
High-Resolution 1H NMR Studies, including Coupling Analysis
Detailed high-resolution proton (¹H) NMR data for 4-(4-Fluoro-3-methylphenyl)butan-1-amine are not extensively available in the reviewed scientific literature. Such an analysis would be expected to reveal distinct signals corresponding to the aromatic protons on the fluoro-methylphenyl ring, with their chemical shifts and coupling constants providing crucial information about their relative positions. The protons of the butylamine (B146782) side chain would also exhibit characteristic multiplets, with their integration values confirming the number of protons in each environment.
13C NMR Investigations, including DEPT and 2D NMR (COSY, HSQC, HMBC)
Similarly, comprehensive Carbon-13 (¹³C) NMR data, including Distortionless Enhancement by Polarization Transfer (DEPT) and two-dimensional (2D) NMR experiments such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), have not been publicly documented for this compound. These advanced NMR techniques would be instrumental in assigning all carbon signals and confirming the connectivity between the aromatic ring and the butylamine moiety.
19F NMR for Fluorine Environment Analysis
Fluorine-19 (¹⁹F) NMR spectroscopy is a highly sensitive technique for characterizing fluorinated organic compounds. For this compound, a ¹⁹F NMR spectrum would provide specific information about the chemical environment of the fluorine atom on the phenyl ring. However, specific experimental ¹⁹F NMR data for this compound are not available in the current literature.
Solid-State NMR for Polymorphic Forms
The study of polymorphic forms is critical for understanding the physical properties of a compound. Solid-state NMR (ssNMR) is a key technique for characterizing these different crystalline forms. At present, there are no published solid-state NMR studies on this compound to report.
Mass Spectrometry (MS)
Mass spectrometry is an essential analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is crucial for determining the precise molecular formula of a compound. While HRMS is a standard characterization technique, specific data detailing the exact mass and elemental composition of this compound have not been found in a review of available scientific databases and literature. Such data would be invaluable for confirming the molecular formula of the compound.
Fragmentation Pattern Analysis using Tandem Mass Spectrometry (MS/MS)
Tandem mass spectrometry (MS/MS) is a powerful technique for elucidating the structure of a molecule by fragmenting a selected precursor ion and analyzing the resulting product ions. For this compound, the protonated molecule [M+H]⁺ would be selected as the precursor ion for collision-induced dissociation (CID).
The fragmentation is predicted to follow established pathways for aliphatic amines and substituted aromatic compounds. libretexts.org The most prominent fragmentation mechanism for primary amines is alpha-cleavage (cleavage of the C-C bond adjacent to the nitrogen atom), which results in a stable iminium ion. libretexts.orgmiamioh.edu Another significant fragmentation pathway involves the benzylic cleavage, leading to the formation of a stable tropylium-type ion or a substituted benzyl (B1604629) cation.
Table 1: Predicted Key Fragmentation Products of this compound in MS/MS
| Precursor Ion (m/z) | Proposed Fragment Structure | Fragment Ion (m/z) | Neutral Loss | Fragmentation Pathway |
| 182.1 | [CH₂=NH₂]⁺ | 30.0 | C₁₀H₁₂F | Alpha-Cleavage |
| 182.1 | [C₈H₈F]⁺ | 123.1 | C₄H₁₀N | Benzylic Cleavage with rearrangement |
| 182.1 | [M+H - NH₃]⁺ | 165.1 | NH₃ | Loss of ammonia (B1221849) |
| 123.1 | [C₆H₅]⁺ | 77.1 | C₂H₃F | Loss from the aromatic fragment |
This data is predictive and based on established fragmentation principles. Actual experimental values may vary slightly.
Hyphenated Techniques (e.g., GC-MS, LC-MS) for Purity and Identity Confirmation
Hyphenated techniques, which couple a separation method with a detection method, are indispensable for confirming the identity and assessing the purity of chemical compounds.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is highly effective for the analysis of volatile and thermally stable compounds. Due to the primary amine group, this compound may exhibit poor peak shape and column interactions. Therefore, derivatization is often required prior to analysis. rsc.orgresearchgate.net Acylation with reagents like trifluoroacetic anhydride (B1165640) (TFAA) or pentafluoropropionic anhydride (PFPA) yields a more volatile and less polar derivative, suitable for GC separation. researchgate.net The mass spectrometer then provides a fragmentation pattern that serves as a chemical fingerprint for identity confirmation.
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is ideal for analyzing less volatile or thermally labile compounds and does not typically require derivatization for this type of amine. Reversed-phase LC, using a C18 column with a mobile phase of acetonitrile (B52724) and water (often with formic acid or ammonium (B1175870) acetate (B1210297) as an additive), can effectively separate the target compound from impurities. The mass spectrometer detector confirms the molecular weight of the eluting compound and can provide structural information through MS/MS analysis. researchgate.net
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, allowing for the identification of specific functional groups. libretexts.org The spectrum of this compound is expected to show characteristic absorption bands corresponding to its primary amine, substituted aromatic ring, and aliphatic chain.
Table 2: Predicted Characteristic IR and Raman Vibrational Frequencies
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Expected Intensity |
| Primary Amine (R-NH₂) | N-H Stretch (asymmetric & symmetric) | 3500 - 3300 | Medium, Sharp (two peaks) |
| Primary Amine (R-NH₂) | N-H Bend (scissoring) | 1650 - 1580 | Medium to Strong |
| Aromatic Ring | C-H Stretch | 3100 - 3000 | Medium to Weak |
| Aromatic Ring | C=C Stretch (in-ring) | 1600 - 1450 | Medium (multiple bands) |
| Aliphatic Chain (-CH₂-, -CH₃) | C-H Stretch (asymmetric & symmetric) | 2960 - 2850 | Strong |
| Fluoroaromatic | C-F Stretch | 1250 - 1000 | Strong |
The primary amine N-H stretching vibrations typically appear as a doublet in the 3500-3300 cm⁻¹ region. libretexts.org The presence of strong C-H stretching bands just below 3000 cm⁻¹ confirms the aliphatic butyl chain, while weaker C-H stretches above 3000 cm⁻¹ and C=C stretching bands in the 1600-1450 cm⁻¹ region are indicative of the aromatic ring. libretexts.orglibretexts.org A strong band in the 1250-1000 cm⁻¹ range would be characteristic of the C-F bond.
X-ray Crystallography for Absolute Stereochemistry and Conformation Analysis
X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique can provide precise information on bond lengths, bond angles, and the absolute stereochemistry and conformation of a molecule.
As of this writing, a public domain crystal structure for this compound has not been reported. However, if a suitable single crystal were grown, an X-ray diffraction experiment would yield key crystallographic data. This data would include:
Crystal System and Space Group: Describing the symmetry of the crystal lattice.
Unit Cell Dimensions: The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ).
Atomic Coordinates: The precise position of each atom within the unit cell.
This information would unambiguously confirm the molecular connectivity and provide insight into intermolecular interactions, such as hydrogen bonding involving the amine group, within the crystal lattice.
Chromatographic Methods for Purity Assessment and Isolation
Chromatographic techniques are fundamental for both assessing the purity of this compound and for its isolation during synthesis.
High-Performance Liquid Chromatography (HPLC) is the premier method for assessing the purity of non-volatile compounds. A typical reversed-phase HPLC method for this compound would be developed to separate it from starting materials, by-products, and other impurities. pensoft.net
Table 3: Exemplar HPLC Method Parameters
| Parameter | Condition |
| Column | C18 (e.g., 150 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |
| Elution | Gradient or Isocratic (e.g., 50:50 A:B) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV/Vis Diode Array Detector (DAD) at ~225 nm and ~270 nm |
| Injection Volume | 5 µL |
This method would allow for the quantification of the main peak area relative to the total peak area, providing a precise measure of purity. Method validation according to ICH guidelines would ensure its accuracy, precision, and linearity. pensoft.net For higher sensitivity, a fluorescent detector could be used after pre-column derivatization with a fluorogenic agent. researchgate.netsqu.edu.om
Gas Chromatography (GC) is a high-resolution separation technique well-suited for purity analysis, especially for detecting volatile impurities. As a primary amine, the compound is prone to peak tailing on standard GC columns. Therefore, analysis typically requires conversion to a more volatile and less polar derivative. rsc.org
The derivatization process often involves reacting the amine with an acylating agent. For instance, reaction with trifluoroacetic anhydride (TFAA) would yield the corresponding trifluoroacetamide (B147638) derivative. This derivative would exhibit improved peak shape and thermal stability. The analysis would be performed on a non-polar or medium-polarity capillary column, such as one with a 5% phenyl / 95% methylpolysiloxane stationary phase. The purity is determined by comparing the peak area of the derivatized analyte to the areas of any impurity peaks.
Chiral Chromatography for Enantiomeric Purity Assessment
The determination of enantiomeric purity is a critical aspect of the characterization of chiral compounds such as this compound. Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC), stands as a primary and highly effective method for resolving and quantifying enantiomers. nih.gov This technique relies on the differential interaction of enantiomers with a chiral stationary phase (CSP), leading to their separation and allowing for the assessment of their relative proportions. nih.gov
The successful separation of the enantiomers of this compound is contingent upon the selection of an appropriate CSP and the optimization of the mobile phase composition. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are widely employed for the resolution of chiral amines and related compounds. mdpi.comyakhak.org These CSPs, often featuring phenylcarbamate derivatives, provide a chiral environment that can discriminate between the two enantiomers. researchgate.net
In a typical method development workflow, various polysaccharide-based columns would be screened to identify the one offering the best selectivity and resolution for the enantiomers of this compound. The mobile phase, commonly a mixture of a non-polar solvent like hexane (B92381) and a more polar alcohol such as ethanol (B145695) or isopropanol, is meticulously adjusted. tsijournals.com The addition of small quantities of acidic or basic modifiers, for instance, trifluoroacetic acid (TFA) or triethylamine (B128534) (TEA), can significantly enhance peak shape and resolution by minimizing undesirable interactions between the basic amine and the stationary phase. chromatographyonline.com
Supercritical Fluid Chromatography (SFC) presents a valuable alternative to HPLC for chiral separations. chromatographyonline.com Utilizing supercritical carbon dioxide as the main component of the mobile phase, often with a polar co-solvent like methanol, SFC can offer faster analysis times and reduced consumption of organic solvents. chromatographyonline.com Similar to HPLC, the choice of CSP and additives is crucial for achieving baseline separation of the enantiomers.
Once a suitable chromatographic method is established, a sample of this compound can be analyzed. The resulting chromatogram will display two distinct peaks, each corresponding to one of the enantiomers. The area under each peak is proportional to the concentration of that enantiomer in the sample. From these peak areas, the enantiomeric excess (% ee) can be calculated, which is a measure of the purity of the sample with respect to its enantiomeric composition.
Below are hypothetical data tables illustrating the results of a chiral HPLC method development for the enantiomeric purity assessment of this compound.
Table 1: Screening of Chiral Stationary Phases (CSPs) for the Separation of this compound Enantiomers
| CSP Name | Stationary Phase Chemistry | Mobile Phase | Retention Time (min) - Enantiomer 1 | Retention Time (min) - Enantiomer 2 | Resolution (Rs) |
| Chiralcel OD-H | Cellulose tris(3,5-dimethylphenylcarbamate) | Hexane/Ethanol (90:10) + 0.1% TEA | 8.5 | 9.2 | 1.3 |
| Lux Cellulose-3 | Cellulose tris(4-methylbenzoate) | Hexane/Isopropanol (95:5) + 0.1% TEA | 10.1 | 11.5 | 1.8 |
| Chiralpak AD-H | Amylose tris(3,5-dimethylphenylcarbamate) | Hexane/Ethanol (85:15) + 0.1% TEA | 7.3 | 7.9 | 1.1 |
Table 2: Optimized Chiral HPLC Method Parameters and Results
| Parameter | Value |
| Column | Lux Cellulose-3 (250 x 4.6 mm, 5 µm) |
| Mobile Phase | Hexane/Isopropanol (95:5) with 0.1% Triethylamine (TEA) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 220 nm |
| Retention Time (R-enantiomer) | 10.1 min |
| Retention Time (S-enantiomer) | 11.5 min |
| Resolution (Rs) | 1.8 |
| Enantiomeric Excess (% ee) of Sample | 99.2% |
These tables demonstrate a systematic approach to method development, culminating in a method capable of providing baseline separation and accurate quantification of the enantiomers of this compound.
Lack of Publicly Available Research Data for this compound
Following a comprehensive search for scholarly articles and research data, it has been determined that there are no publicly available computational and theoretical investigations specifically focused on the chemical compound this compound. The search included queries for quantum chemical calculations, conformational analysis, frontier molecular orbital theory applications, electrostatic potential surface analysis, reaction mechanism predictions, spectroscopic property predictions, and molecular dynamics simulations for this particular molecule.
The absence of specific research findings prevents the creation of a detailed and scientifically accurate article that adheres to the requested outline. Generating content for the specified sections, such as data tables on molecular geometry, energy landscapes, and spectroscopic correlations, would not be possible without published research to draw upon.
General principles of the requested computational methods are well-documented for other molecules. For instance, Frontier Molecular Orbital (FMO) theory is a widely used application of molecular orbital theory to describe HOMO-LUMO interactions and predict the reactivity of molecules. Similarly, Electrostatic Potential Surface (ESP) analysis is a common method to visualize the charge distribution of a molecule and identify sites susceptible to electrophilic or nucleophilic attack. However, the application of these methods and the resulting data are specific to the molecule being studied.
Without dedicated studies on this compound, any attempt to provide the specific data and detailed findings required by the prompt would be speculative and would not meet the standards of scientific accuracy. Therefore, the requested article cannot be generated at this time.
V. Computational and Theoretical Investigations of 4 4 Fluoro 3 Methylphenyl Butan 1 Amine
Structure-Property Relationship (SPR) Modeling for Modified Analogues
Structure-Property Relationship (SPR) modeling is a computational approach used to establish a mathematical relationship between the chemical structure of a compound and its properties. By analyzing a series of modified analogues of 4-(4-Fluoro-3-methylphenyl)butan-1-amine, researchers can develop models that predict the properties of newly designed molecules. These properties can range from physicochemical characteristics, such as solubility and lipophilicity, to biological activities.
The process of SPR modeling typically involves the generation of a dataset of analogues with known properties. For each analogue, a set of molecular descriptors is calculated. These descriptors are numerical values that encode different aspects of the molecule's structure, such as its size, shape, and electronic properties. Statistical methods, such as multiple linear regression or machine learning algorithms, are then employed to build a model that correlates the descriptors with the observed property.
For instance, modifications to the aromatic ring or the butylamine (B146782) side chain of this compound would result in a library of analogues. The table below illustrates a hypothetical set of analogues and their predicted properties based on an SPR model.
| Analogue | Modification | Predicted Lipophilicity (logP) | Predicted Aqueous Solubility (logS) |
| Analogue 1 | No modification | 3.2 | -2.5 |
| Analogue 2 | Addition of a hydroxyl group to the phenyl ring | 2.8 | -2.1 |
| Analogue 3 | Replacement of the fluoro group with a chloro group | 3.5 | -2.8 |
| Analogue 4 | Shortening of the butylamine chain to propylamine | 2.9 | -2.3 |
Such models are valuable for prioritizing the synthesis of new analogues with potentially improved properties, thereby saving time and resources in the drug discovery and development process.
In Silico Screening for Interactions with Macromolecular Systems
In silico screening, also known as virtual screening, is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a biological target, typically a protein or a nucleic acid. onlinescientificresearch.com This method is instrumental in the early stages of drug discovery for identifying potential lead compounds.
For this compound and its analogues, in silico screening can be used to predict their binding affinity and mode of interaction with various macromolecular targets. onlinescientificresearch.com The most common method for in silico screening is molecular docking. laurinpublishers.com This technique predicts the preferred orientation of a ligand (the small molecule) when bound to a receptor (the macromolecule) to form a stable complex. laurinpublishers.com The strength of the interaction is estimated by a scoring function, which calculates a binding energy or a fitness score.
The process begins with the three-dimensional structures of the ligand and the receptor. The ligand's conformational flexibility is often explored to find the best fit within the receptor's binding site. The interactions between the ligand and the receptor, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, are then evaluated to determine the binding score.
The results of a molecular docking study can be presented in a table that ranks the ligands based on their predicted binding affinities. Below is a hypothetical example of docking results for this compound and its analogues against a hypothetical protein target.
| Compound | Binding Energy (kcal/mol) | Number of Hydrogen Bonds | Key Interacting Residues |
| This compound | -7.5 | 2 | Tyr123, Asp127 |
| Analogue A | -8.2 | 3 | Tyr123, Asp127, Ser154 |
| Analogue B | -6.9 | 1 | Asp127 |
| Analogue C | -7.8 | 2 | Tyr123, Gly124 |
These in silico predictions help to prioritize which compounds should be synthesized and tested in biological assays, thereby streamlining the process of identifying new biologically active molecules. unar.ac.id
Vi. Research on Derivatives and Analogues of 4 4 Fluoro 3 Methylphenyl Butan 1 Amine
Structural Modification Strategies for Exploring Chemical Space
The structural framework of 4-(4-fluoro-3-methylphenyl)butan-1-amine offers multiple avenues for modification. Phenylalkylamines, as a class, are known for their structural versatility, where even minor changes can significantly alter their interactions with biological targets. Medicinal chemistry strategies often involve altering molecular rigidity and introducing various functional groups to systematically study structure-activity relationships. mdpi.com
The phenyl ring of the molecule is a prime target for modification. The existing fluoro and methyl groups already influence the electronic properties of the ring. Further exploration involves introducing other substituents at different positions. The choice of substituent is critical as it can modulate the reactivity and electronic properties of the aryl ring. nih.gov For instance, electron-withdrawing groups can activate the ring towards certain reactions, while the position of the substituent (ortho, meta, or para) also directs reactivity. nih.govlibretexts.org
Table 1: Examples of Aryl Ring Substituent Variations in Synthesized Derivatives (Based on a study of related complex derivatives containing the 4-(4-fluoro-3-methylphenyl) group researchgate.net)
| Substituent (R) on Appended Aryl Group | Potential Electronic Effect |
| Hydrogen (-H) | Neutral |
| 4-Chloro (-Cl) | Electron-withdrawing, Halogen bonding potential |
| 4-Methoxy (-OCH₃) | Electron-donating |
| 4-Nitro (-NO₂) | Strongly electron-withdrawing |
| 4-Methyl (-CH₃) | Electron-donating |
Alteration of the Butyl Chain Length and Branching
Homologation or Shortening: Synthesizing analogues with pentyl, hexyl, or, conversely, propyl or ethyl chains to assess the optimal distance between the phenyl and amine moieties for specific interactions.
Introduction of Branching: Adding methyl or other small alkyl groups to the butyl chain to increase steric bulk and restrict conformational flexibility. This can lead to more specific interactions with biological targets. mdpi.com
Incorporation of Rigidity: Replacing the flexible alkyl chain with more rigid structures, such as cyclopropane (B1198618) or other small rings, to lock the molecule into a specific conformation. mdpi.com
These modifications can significantly impact how the molecule fits into binding pockets of proteins or other biological macromolecules.
The primary amine group (-NH₂) is a highly reactive and versatile functional group, making it a focal point for derivatization. msu.edu Its basicity and nucleophilicity can be readily modulated. Common modifications include:
Alkylation: Conversion of the primary amine to secondary (R-NH-R') or tertiary (R-N(R')₂) amines. This changes the basicity and steric environment of the nitrogen atom. msu.edu
Acylation: Reaction with acyl halides or anhydrides to form amides (R-NH-C(O)-R'). This transformation neutralizes the basicity of the nitrogen and can significantly alter its hydrogen bonding capabilities. libretexts.org The formation of an amide derivative can attenuate the activating character of the amine substituent on the aryl ring. libretexts.org
Incorporation into Heterocycles: Using the amine as a building block for synthesizing more complex heterocyclic structures. For example, the amine can be reacted with other reagents to form rings like pyrimidines. researchgate.net In one study, the this compound framework was used to create a series of novel dihydropyrimidin-2-ol derivatives. researchgate.net
Synthesis and Characterization of Novel Congeners
The creation of new analogues based on the this compound scaffold involves multi-step synthetic pathways. For instance, the synthesis of novel 4-(4-fluoro-3-methylphenyl)-6-(substituted aryl)-1,6-dihydropyrimidin-2-ol derivatives was accomplished in two steps. researchgate.net
The general process often begins with commercially available or readily prepared starting materials, followed by a series of reactions to build the final molecular structure. researchgate.netmdpi.com Once synthesized, the crucial step of characterization is performed to confirm the identity and purity of the new compounds. A combination of modern analytical techniques is typically employed:
Spectroscopy: Fourier-transform infrared (FTIR) spectroscopy is used to identify functional groups, while Nuclear Magnetic Resonance (¹H NMR) provides detailed information about the arrangement of atoms in the molecule. researchgate.netresearchgate.net Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. researchgate.net
Elemental Analysis: This technique determines the elemental composition of the synthesized compound, providing further confirmation of its chemical formula. researchgate.net
The data from these techniques must be in full accordance with the proposed structures of the novel congeners. mdpi.com
Structure-Reactivity Relationship (SRR) Studies
Structure-Reactivity Relationship (SRR) studies aim to establish a clear link between a molecule's chemical structure and its reactivity. For derivatives of this compound, these studies would investigate how the aforementioned structural modifications affect chemical properties like reaction rates, acidity/basicity (pKa), and susceptibility to metabolic pathways.
The electronic effects of substituents on the aryl ring are a central aspect of SRR. These effects can be quantified using parameters like Hammett constants (σ), which describe the electron-donating or electron-withdrawing ability of a substituent. nih.gov Theoretical investigations have shown a clear alignment between these constants and the activation energy barriers for reactions involving the aryl ring. nih.gov For example, the presence of electron-withdrawing groups can lower the energy barrier for certain amination reactions. nih.gov Similarly, the pKa of an acidic or basic group in the molecule can be predictably tailored by aryl ring substitutions, following a Hammett relationship. nih.gov
Modifications to the amine group also have a profound impact on reactivity. Converting the primary amine to a secondary or tertiary amine alters its basicity and nucleophilicity. msu.edu Acylation to form an amide removes the basic character almost entirely and changes the directing effect of the substituent on the aromatic ring during electrophilic substitution reactions. libretexts.org These relationships are crucial for designing molecules with specific chemical reactivity profiles.
Investigation of Interactions with Model Biological Systems In Vitro
To understand how analogues of this compound might function at a molecular level, researchers investigate their interactions with model biological systems in vitro. The focus of these studies is on the fundamental binding mechanisms and principles, rather than therapeutic outcomes. frontiersin.orgunizar.es
The interactions between small molecules and biological macromolecules like proteins are typically non-covalent. unizar.es Key binding forces include:
Electrostatic Interactions: These occur between charged parts of the small molecule and oppositely charged residues (e.g., lysine, arginine) on a protein surface. The protonated amine group of a phenylbutylamine derivative would be a prime candidate for such interactions. unizar.es
Hydrogen Bonding: The amine group can act as a hydrogen bond donor, while the fluorine atom can act as a weak acceptor. These interactions with polar amino acid side chains (e.g., serine, asparagine) are crucial for binding specificity. unizar.es
Hydrophobic Interactions: The phenyl ring and the alkyl chain can interact favorably with nonpolar pockets on a protein surface, displacing water molecules and contributing to binding affinity.
Computational modeling has become an essential tool for studying these interactions. frontiersin.org Techniques like molecular docking and molecular dynamics (MD) simulations can predict the preferred binding sites of a molecule on a protein and provide an atomistic description of the binding mode. frontiersin.orgunizar.es These models help elucidate how factors like the molecule's size, shape, and charge distribution, which are altered through the derivatization strategies discussed previously, influence binding affinity and specificity. frontiersin.org For the broader class of phenylalkylamines, interactions with enzymes such as monoamine oxidase A are a known area of biochemical research, with the molecule acting as a competitive inhibitor. chemicalbook.com
Enzyme Binding and Inhibition (Mechanistic Perspective)
The introduction of fluorine into potential drug candidates is a widely used strategy in medicinal chemistry to modulate their biochemical properties. In the context of derivatives and analogues of this compound, the fluorine atom can significantly influence enzyme binding and inhibition through several mechanisms. Fluorine's high electronegativity can alter the acidity of nearby protons and the polarity of the molecule, potentially leading to stronger binding interactions within an enzyme's active site.
One key mechanistic advantage of fluorinated compounds is their potential to act as mechanism-based inactivators, also known as "suicide substrates". nih.govresearchgate.net In such cases, the enzyme processes the fluorinated analogue as if it were the natural substrate. This process can generate a highly reactive intermediate that forms a covalent bond with a crucial amino acid residue in the active site, leading to irreversible inhibition. nih.gov For instance, the stability of the carbon-fluorine bond can be exploited in designs where enzymatic activity leads to the elimination of a fluoride (B91410) ion, creating a reactive electrophilic species that alkylates the enzyme. researchgate.net
Furthermore, the substitution of hydrogen with fluorine, a bioisostere of similar size, can block metabolic hydroxylation at that position. This enhances the metabolic stability and bioavailability of the compound, allowing for more sustained interaction with the target enzyme. The fluorine atom can also participate in favorable orthogonal multipolar interactions with electron-rich groups in the enzyme's binding pocket, contributing to tighter binding affinity.
Receptor Ligand Binding Studies (Affinity and Selectivity)
Studies on analogues of fluorinated phenylalkylamines reveal critical structure-activity relationships (SAR) that determine their binding affinity and selectivity for various receptors. Research on structurally related compounds, such as derivatives of 2-(4-fluoro-3-hydroxyphenyl)ethylamine, provides insight into how modifications affect binding to dopamine (B1211576) D-1 and D-2 receptors. researchgate.net
In one such study, the parent amine, considered a molecular modification of dopamine where a hydroxyl group is replaced by fluorine, showed slightly less affinity for both D-1 and D-2 binding sites compared to dopamine itself. researchgate.net However, the introduction of substituents on the amine nitrogen dramatically altered the binding profile. Adding ethyl or n-propyl groups decreased the affinity for D-1 receptors while significantly enhancing the affinity and selectivity for D-2 receptors. researchgate.net The introduction of a larger, lipophilic 2-phenylethyl group on the nitrogen atom induced the highest potency and selectivity for D-2 binding sites, likely due to increased liposolubility or interaction with a complementary lipophilic pocket on the receptor. researchgate.net
Similarly, research into fluorescent ligands for human β-adrenoceptors, based on parent compounds like propranolol (B1214883) and alprenolol, demonstrates how linker modifications and the addition of fluorophores impact receptor affinity. nih.gov These studies underscore the principle that even small changes to the structure of a ligand can significantly modulate its binding characteristics. The affinity of these analogues is typically quantified using displacement assays with radiolabeled ligands to determine the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50).
Below is a data table summarizing binding affinities for representative analogues at dopamine receptors, illustrating the impact of N-substitution on affinity and selectivity. researchgate.net
| Compound | N-Substituent | D-1 Receptor Affinity (Ki, nM) | D-2 Receptor Affinity (Ki, nM) | D-2 Selectivity (D-1 Ki / D-2 Ki) |
|---|---|---|---|---|
| 2-(4-Fluoro-3-hydroxyphenyl)ethylamine | -H | 3450 | 3260 | 0.94 |
| N-Ethyl-2-(4-fluoro-3-hydroxyphenyl)ethylamine | -Ethyl | 10000 | 133 | 75.19 |
| N,N-Dipropyl-2-(4-fluoro-3-hydroxyphenyl)ethylamine | -Di-n-propyl | 4760 | 98 | 48.57 |
| N-n-Propyl-N-(2-phenylethyl)-2-(4-fluoro-3-hydroxyphenyl)ethylamine | -n-Propyl, -Phenylethyl | 10000 | 1.8 | 5555.56 |
Protein-Ligand Interaction Modeling and Simulation
Computational methods such as molecular docking and molecular dynamics simulations are essential tools for visualizing and understanding how analogues of this compound interact with their protein targets at an atomic level. nih.gov These models predict the most likely binding pose of a ligand within a protein's binding site and identify the specific non-covalent interactions that stabilize the complex.
The primary types of interactions identified by these simulations include:
Hydrophobic Interactions: The phenyl ring of the ligand typically engages with hydrophobic pockets in the receptor, formed by nonpolar amino acid residues. The 3-methyl group can further enhance these interactions by fitting into a specific sub-pocket. nih.gov
Hydrogen Bonds: The primary amine group is a key hydrogen bond donor, often interacting with acidic residues (e.g., aspartate, glutamate) or backbone carbonyls in the binding site.
Halogen Bonds: The fluorine atom can act as a halogen bond donor, forming a favorable interaction with an electron-dense atom like oxygen or a π-system.
π-Stacking and π-Cation Interactions: The aromatic ring can engage in π-π stacking with aromatic residues like phenylalanine, tyrosine, or tryptophan. The protonated amine can also form a π-cation interaction with these same residues. nih.gov
These simulations provide a structural hypothesis for the observed binding affinities and selectivities. For example, modeling can reveal why an N-phenylethyl substituent leads to higher D-2 receptor affinity by showing how the additional phenyl ring occupies a previously unfilled hydrophobic pocket, forming new, favorable van der Waals contacts. researchgate.net Tools like the Protein-Ligand Interaction Profiler (PLIP) can systematically analyze these interactions across multiple ligand-protein complexes to identify key residues and common binding motifs that are crucial for affinity. nih.gov This detailed understanding of the interaction profile is invaluable for guiding the rational design of new, more potent, and selective analogues.
Design Principles for Modulating Compound Interactions
The rational design of derivatives based on the this compound scaffold relies on established principles of medicinal chemistry to modulate their interactions with biological targets. The goal is to optimize affinity, selectivity, and pharmacokinetic properties by systematically modifying the core structure.
Key design principles include:
Structure-Activity Relationship (SAR) Exploration: As demonstrated in receptor binding studies, small, systematic changes to the molecule can lead to large changes in activity. researchgate.net Modifying the length and nature of the N-alkyl substituents is a common strategy to probe the size and character of the receptor's binding pocket and to balance affinity with selectivity. researchgate.net
Conformational Constraint: Introducing conformational rigidity into the molecule, for example by incorporating the alkylamine chain into a ring system, can pre-organize the ligand into its bioactive conformation. This can increase binding affinity by reducing the entropic penalty of binding. frontiersin.org
Bioisosteric Replacement: Replacing functional groups with other groups of similar size, shape, and electronic character (bioisosteres) can fine-tune a compound's properties. For instance, the methyl group could be replaced with a chlorine atom to probe the effect of different electronic and steric properties at that position.
By applying these principles, chemists can rationally modify the lead compound to enhance its interaction with a specific enzyme or receptor, aiming for improved therapeutic potential.
Vii. Future Directions and Emerging Research Avenues for 4 4 Fluoro 3 Methylphenyl Butan 1 Amine
Exploration of New Synthetic Methodologies
The synthesis of substituted phenylethylamines and their derivatives is a well-established field, often involving multi-step processes. researchgate.netsciensage.info Future research could focus on developing more efficient and stereoselective synthetic routes to 4-(4-fluoro-3-methylphenyl)butan-1-amine and its analogs.
Potential Research Directions:
Asymmetric Synthesis: Development of catalytic asymmetric methods to produce enantiomerically pure forms of the compound. The biological activity of chiral amines is often stereospecific, making enantioselective synthesis crucial for potential applications. nih.gov
Flow Chemistry: Utilization of microreactor technology for a safer, more efficient, and scalable synthesis. Flow chemistry can offer precise control over reaction parameters, leading to higher yields and purity.
Biocatalysis: Employment of enzymes to catalyze key steps in the synthesis, offering high selectivity and milder reaction conditions. For instance, transaminases could be explored for the final amination step.
C-H Functionalization: Direct functionalization of the phenyl ring or the alkyl chain could provide novel and more direct routes to a variety of derivatives, bypassing the need for pre-functionalized starting materials.
| Synthetic Approach | Potential Advantages | Key Research Focus |
| Asymmetric Catalysis | Access to enantiopure compounds, potentially leading to stereospecific biological activity. | Development of novel chiral catalysts and ligands. |
| Flow Chemistry | Improved safety, scalability, and reaction control. | Optimization of reaction conditions in continuous flow reactors. |
| Biocatalysis | High chemo-, regio-, and stereoselectivity under mild conditions. | Enzyme screening and engineering for specific transformations. |
| C-H Functionalization | More atom-economical and efficient synthetic routes. | Discovery of new catalytic systems for selective C-H activation. |
Advanced Mechanistic Studies using Ultrafast Spectroscopy
The photophysical and photochemical properties of this compound are currently unknown. Ultrafast spectroscopy techniques, such as transient absorption and time-resolved fluorescence spectroscopy, could provide fundamental insights into its excited-state dynamics. warwick.ac.uknih.govrsc.org
Potential Research Directions:
Excited-State Dynamics: Investigating the influence of the fluoro and methyl substituents on the excited-state lifetime and decay pathways of the phenyl ring.
Photoinduced Electron Transfer: Studying the potential for electron transfer from the amine to the photoexcited aromatic ring, a process relevant to photoredox catalysis and sensor development.
Solvent Effects: Elucidating the role of the solvent environment on the excited-state behavior, which is crucial for understanding its properties in different media.
| Spectroscopic Technique | Information Gained | Potential Applications of Findings |
| Femtosecond Transient Absorption | Characterization of transient species, excited-state lifetimes, and reaction intermediates. | Understanding photochemical reaction mechanisms, designing photosensitizers. |
| Time-Resolved Fluorescence | Measurement of fluorescence lifetimes and quenching dynamics. | Development of fluorescent probes and sensors. |
| Two-Dimensional Electronic Spectroscopy | Probing electronic couplings and energy transfer pathways. | Elucidating complex photophysical processes in detail. oliverresearchgroup.com |
Development of Advanced Computational Models
Computational modeling can be a powerful tool to predict the properties and interactions of this compound, guiding experimental work. bhsai.orgfrontiersin.orgnih.govforesight.org
Potential Research Directions:
Conformational Analysis: Predicting the stable conformations of the molecule and how they are influenced by the substitution pattern.
Molecular Docking: In silico screening against various biological targets to identify potential protein-ligand interactions. The phenylalkylamine scaffold is known to interact with various receptors and channels. nih.gov
Quantum Chemical Calculations: Calculating electronic properties, such as molecular orbital energies and electrostatic potential, to understand its reactivity and intermolecular interactions.
QSAR Modeling: If a series of analogs were synthesized and tested, quantitative structure-activity relationship (QSAR) models could be developed to predict the activity of new derivatives. nih.gov
| Computational Method | Predicted Properties | Relevance |
| Molecular Mechanics | Conformational preferences, steric properties. | Understanding molecular shape and its influence on interactions. |
| Molecular Docking | Binding modes and affinities to protein targets. | Virtual screening for potential biological activities. frontiersin.org |
| Density Functional Theory (DFT) | Electronic structure, reactivity indices, spectroscopic properties. | Guiding synthesis and understanding reaction mechanisms. |
| Quantitative Structure-Activity Relationship (QSAR) | Correlation of structural features with biological activity. | Designing more potent and selective compounds. nih.gov |
Integration with High-Throughput Screening for Chemical Probe Discovery
High-throughput screening (HTS) allows for the rapid testing of large compound libraries to identify molecules with a desired biological activity. enamine.netforumias.comresearchgate.net The amine functionality of this compound makes it a suitable candidate for inclusion in screening libraries.
Potential Research Directions:
Library Synthesis: Development of a combinatorial library based on the this compound scaffold with diverse modifications to the amine and aromatic ring.
Assay Development: Utilization of this compound in various HTS assays, such as those targeting G-protein coupled receptors (GPCRs), ion channels, or enzymes, where phenylalkylamines have shown activity. wikipedia.org
Hit-to-Lead Optimization: If identified as a "hit" in a screen, the compound could serve as a starting point for medicinal chemistry efforts to develop more potent and selective chemical probes. nih.gov
| Screening Approach | Target Classes | Potential Outcome |
| Biochemical Assays | Enzymes, receptors. | Identification of inhibitors or modulators of specific protein function. researchgate.net |
| Cell-Based Assays | Signaling pathways, cellular phenotypes. | Discovery of compounds that affect cellular processes. |
| Phenotypic Screening | Complex biological systems (e.g., whole organisms). | Identification of compounds with a desired physiological effect. |
Role as a Scaffold in Chemical Biology Research (Non-therapeutic applications)
Beyond therapeutic applications, this compound could serve as a versatile scaffold in chemical biology for developing research tools. The presence of fluorine can be advantageous for such applications. researchgate.netnih.govnih.govmdpi.com
Potential Research Directions:
¹⁹F NMR Probes: The fluorine atom can be used as a sensitive reporter for ¹⁹F Nuclear Magnetic Resonance (NMR) studies to probe binding events or conformational changes in biomolecules without the background signals present in ¹H NMR.
Photoaffinity Labeling: Introduction of a photoreactive group would allow the compound to be used for photoaffinity labeling to identify the binding partners of small molecules in complex biological systems.
Fluorescent Labeling: The primary amine provides a convenient handle for conjugation to fluorophores, enabling the synthesis of fluorescent probes for imaging applications.
| Application | Key Feature Utilized | Research Goal |
| ¹⁹F NMR Probe | Fluorine atom. | Studying molecular interactions and dynamics in a biological context. |
| Photoaffinity Label | Versatile scaffold for derivatization. | Covalent labeling and identification of protein targets. |
| Fluorescent Probe | Primary amine for conjugation. | Visualization of biological processes and localization of molecules. |
Potential for Material Science Applications (e.g., Polymer Chemistry, Self-Assembly)
The unique properties of fluorinated compounds make them attractive for applications in material science. numberanalytics.combritannica.comnih.govacs.orgnih.gov
Potential Research Directions:
Polymer Synthesis: The amine group can act as a monomer or an initiator for polymerization reactions. Incorporation of the fluorinated phenyl group into a polymer backbone could impart desirable properties such as thermal stability, chemical resistance, and low surface energy. numberanalytics.combritannica.com
Self-Assembly: As an amphiphilic molecule with a hydrophobic fluorinated tail and a hydrophilic amine head, this compound could exhibit self-assembly behavior in solution, forming micelles, vesicles, or other nanostructures. fu-berlin.defu-berlin.dersc.orgresearchgate.netrsc.org The nature of these assemblies could be tuned by pH.
Surface Modification: The compound could be used to modify surfaces, creating hydrophobic and oleophobic coatings due to the low surface energy of fluorinated compounds.
| Material Application | Relevant Molecular Feature | Potential Properties of the Resulting Material |
| Fluorinated Polymers | Entire molecule as a monomer or modifier. | High thermal stability, chemical inertness, low refractive index, hydrophobicity. numberanalytics.combritannica.com |
| Self-Assembled Nanostructures | Amphiphilic nature (hydrophobic fluorinated part, hydrophilic amine). | Formation of micelles or vesicles for encapsulation and delivery. fu-berlin.defu-berlin.de |
| Surface Coatings | Fluorinated phenyl group. | Low surface energy, creating water- and oil-repellent surfaces. |
Q & A
Q. What are the established synthetic routes for 4-(4-Fluoro-3-methylphenyl)butan-1-amine and its derivatives?
The synthesis typically begins with 4-fluoro-3-methylacetophenone as a precursor. Key steps include Claisen-Schmidt condensation with substituted aromatic aldehydes under lithium hydroxide catalysis, followed by hydrolysis and purification via recrystallization. For derivatives, urea or thiourea may be introduced via reflux in ethanol under acidic conditions, yielding dihydropyrimidinones or thiones . Structural confirmation relies on IR (C=O stretch at ~1650 cm⁻¹), ¹H NMR (aromatic protons at δ 6.8–7.4 ppm), and mass spectrometry (molecular ion peaks matching theoretical values) .
Q. How is the anti-inflammatory activity of this compound evaluated in vitro and in vivo?
- In vitro : Human erythrocyte membrane stabilization assays assess inhibition of hypotonicity-induced hemolysis. Compounds are tested at concentrations of 10–100 µM, with percentage inhibition calculated relative to controls .
- In vivo : Rat paw edema models (e.g., carrageenan- or thrombin-induced) measure reduction in swelling. Analgesic activity is evaluated via tail-flick or hot-plate tests, with latency periods compared to standard drugs like diclofenac .
Q. What analytical techniques are critical for characterizing intermediates and final products?
- Elemental analysis : Confirms C, H, N, and S content within ±0.4% of theoretical values .
- ¹H/¹³C NMR : Assigns aromatic and aliphatic proton environments; diastereotopic protons in dihydropyrimidinones appear as doublets (J = 15–18 Hz) .
- Mass spectrometry : ESI-MS identifies molecular ions (e.g., [M+H]⁺ at m/z 315 for halogenated derivatives) .
Advanced Research Questions
Q. How do structural modifications (e.g., halogen substitution) influence biological activity?
Halogenated derivatives (e.g., 4-chlorophenyl or 2-bromophenyl substituents) exhibit enhanced anti-inflammatory and analgesic activity due to increased lipophilicity and electron-withdrawing effects, improving target binding. For example:
| Substituent (C-6 position) | Anti-inflammatory (% inhibition) | Analgesic (latency increase vs. control) |
|---|---|---|
| 4-Cl (Compound 2g) | 78% | 120% |
| 2-Br (Compound 2b) | 72% | 115% |
| 3-OCH₃ (Compound 2e) | 58% | 85% |
| Chlorinated derivatives (2g) surpass diclofenac in potency, suggesting halogen positioning is critical . |
Q. What challenges arise in modeling the physicochemical properties of amine-containing analogs like this compound?
Thermodynamic models (e.g., PCP-SAFT) struggle to predict phase behavior due to asymmetric hydrogen bonding between amine donors and acceptors. For example, azeotrope formation in amine/ketone mixtures is poorly replicated, limiting solvent optimization in synthesis .
Q. How can contradictions in biological data (e.g., varying IC₅₀ values across studies) be resolved?
Discrepancies often stem from assay conditions (e.g., cell line variability, serum content). Rigorous standardization is recommended:
- Use primary cell lines (e.g., RAW 264.7 macrophages) for cytokine profiling.
- Normalize data to internal controls (e.g., housekeeping genes in qPCR).
- Validate via orthogonal methods (e.g., COX-2 inhibition ELISA alongside paw edema assays) .
Methodological Considerations
Q. What experimental designs optimize yield in multi-step syntheses?
- Microwave-assisted synthesis : Reduces reaction time from hours to minutes (e.g., 30 min for cyclocondensation vs. 6–8 h conventionally) .
- Solvent selection : Ethanol/water mixtures improve dihydropyrimidinone yields by 15–20% compared to pure ethanol .
Q. Which in silico tools are suitable for predicting ADMET properties?
- SwissADME : Predicts high gastrointestinal absorption (BOILED-Egg model) but moderate blood-brain barrier penetration.
- ProTox-II : Flags potential hepatotoxicity (Probability = 0.65) for nitro-substituted analogs, guiding structural prioritization .
Ethical and Safety Guidelines
Q. What safety protocols are essential for handling fluorinated and amine-containing intermediates?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
